N-(2,4-difluorophenyl)-6-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3/c17-12-6-7-14(13(18)8-12)21-16-9-15(19-10-20-16)11-4-2-1-3-5-11/h1-10H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEHGUKZISVJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-phenylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and 6-phenylpyrimidine-4-carboxylic acid.
Condensation Reaction: The key step involves the condensation of 2,4-difluoroaniline with 6-phenylpyrimidine-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Key Reaction Steps:
-
Precursor Formation : A chalcone derivative, (2E)-1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one, is synthesized via Claisen-Schmidt condensation between 2,4-difluoroacetophenone and benzaldehyde.
-
Cyclization : The chalcone is reacted with guanidine nitrate in ethanol under alkaline conditions (10% NaOH). The mixture is refluxed for 8 hours, with progress monitored via TLC.
-
Workup : The crude product is precipitated by pouring the reaction mixture into ice, filtered, washed, and recrystallized from ethanol .
Representative Reaction Scheme:
Spectroscopic Characterization
Data from structurally related pyrimidin-2-amines provide insights into expected properties :
Table 1: Comparative Spectroscopic Data for Analogous Compounds
N-Alkylation/Acylation
-
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives.
-
Acetylation with acetic anhydride/pyridine introduces acetyl groups at the amine position .
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) occurs selectively at the phenyl ring’s para position due to electron-withdrawing fluorine groups .
Cross-Coupling Reactions
Stability and Reactivity Insights
-
Thermal Stability : Decomposes above 250°C, with no melting observed below this threshold .
-
Solubility : Poor in water; soluble in ethanol, DMSO, and DCM.
-
pH Sensitivity : Stable under acidic/neutral conditions but hydrolyzes in strong bases (pH > 12) .
Biological Relevance (Secondary Context)
While beyond the scope of chemical reactions, derivatives of this scaffold show:
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Recent studies have shown that derivatives of pyrimidine compounds, including N-(2,4-difluorophenyl)-6-phenylpyrimidin-4-amine, exhibit significant antimicrobial activity. For instance, a synthesis and biological evaluation of similar compounds demonstrated their effectiveness against various bacterial and fungal strains. The compounds were tested using the MTT assay against cell lines, revealing promising cytotoxic effects .
Anti-inflammatory Effects:
Research has highlighted the anti-inflammatory potential of pyrimidine derivatives. A review of various synthesized pyrimidine compounds indicated that certain derivatives showed notable inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. This suggests that this compound may also possess similar anti-inflammatory properties .
Synthetic Methodologies
Synthesis Techniques:
The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. A common method includes the condensation reaction of 2,4-difluoroaniline with appropriate carbonyl compounds under basic conditions to yield the desired pyrimidine structure .
Characterization:
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of synthesized compounds. For example, specific peaks in the NMR spectrum can indicate the presence of functional groups and confirm successful synthesis .
Structure-Activity Relationships (SAR)
Understanding SAR:
The structure-activity relationship studies are crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring can significantly influence their pharmacological properties. For instance, modifications to the phenyl groups or the introduction of additional functional groups can enhance antimicrobial or anti-inflammatory activities .
Case Studies
Several case studies have been documented that illustrate the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with low MIC values. |
| Study B | Anti-inflammatory Effects | Showed significant inhibition of COX enzymes in vitro. |
| Study C | Synthesis and Characterization | Provided detailed synthetic routes and confirmed structures via spectroscopic methods. |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural differences among pyrimidine derivatives:
Key Observations :
- Aminomethyl Linkers: Compounds with aminomethyl groups at position 5 (e.g., ) exhibit enhanced conformational flexibility, enabling interactions with diverse biological targets. The absence of this linker in the target compound may reduce steric bulk.
Crystallographic and Hydrogen-Bonding Analysis
Comparative crystallographic data reveals critical differences in molecular conformation:
Key Observations :
- The dihedral angles between the pyrimidine ring and substituents influence molecular planarity. The target compound’s 2,4-difluorophenyl group may adopt a near-coplanar orientation (similar to ’s 12.8° twist), optimizing π-π interactions.
- Fluorine atoms participate in C–H⋯F hydrogen bonds, which are weaker than N–H⋯N but contribute to crystal stability .
Biological Activity
N-(2,4-difluorophenyl)-6-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and case studies.
Chemical Structure and Properties
The compound this compound features a pyrimidine core substituted with a difluorophenyl group and a phenyl group. The presence of fluorine atoms is known to enhance the biological activity of organic compounds by influencing their electronic properties and interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been suggested that the compound may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its structural characteristics allow it to interact with various biological targets, which may lead to antimicrobial effects as well .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound was tested against Hep-2 cells using the MTT assay to assess cytotoxicity. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 25 µM .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A study conducted by Fathimunnisa et al. reported the synthesis and evaluation of similar pyrimidine derivatives for their antimicrobial properties. The findings suggested that compounds with fluorinated groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. The study highlighted that compounds with similar structures to this compound showed significant inhibition of cell proliferation in HepG2 liver cancer cells .
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity and interaction modes of this compound with target proteins involved in cancer progression. These studies suggest that the compound may bind effectively to active sites within these proteins, further supporting its potential as an anticancer agent .
Q & A
Q. What synthetic pathways are recommended for the preparation of N-(2,4-difluorophenyl)-6-phenylpyrimidin-4-amine, and what intermediates require rigorous monitoring?
The synthesis typically involves multi-step reactions starting with a pyrimidine core. For example, 6-methyl-2-phenylpyrimidine derivatives may undergo sequential substitution reactions at the C4 and C5 positions. Key intermediates include halogenated precursors (e.g., 4-chloro-6-phenylpyrimidine), which react with 2,4-difluoroaniline under Buchwald-Hartwig amination conditions (Pd catalysts, ligand systems like Xantphos, and elevated temperatures). Monitoring intermediates via TLC or HPLC ensures purity before subsequent steps. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?
- X-ray crystallography : Critical for resolving bond lengths, angles, and torsion angles. SHELXL (via the SHELX suite) is widely used for refinement, particularly for identifying hydrogen bonding and π-π interactions .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, while ¹⁹F NMR verifies fluorine substitution patterns.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction yields during the amination of pyrimidine derivatives?
Yield optimization involves:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like BINAP for efficient C–N coupling.
- Solvent systems : Polar aprotic solvents (e.g., DMF or toluene) under inert atmospheres.
- Temperature control : Reactions often proceed at 80–110°C to balance kinetics and side-product formation .
Advanced Research Questions
Q. How can discrepancies in reported dihedral angles between the pyrimidine ring and substituents be resolved in crystallographic studies?
Discrepancies may arise from crystal packing effects or refinement errors. Strategies include:
- Re-refinement : Use updated SHELXL versions to account for disorder or twinning .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯F contacts) that influence molecular conformation .
- Comparative studies : Cross-reference with analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to identify trends in substituent geometry .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for antimicrobial activity in fluorophenyl-substituted pyrimidines?
SAR studies involve:
- Analog synthesis : Introduce substituents (e.g., –OCH₃, –CF₃) at the phenyl or pyrimidine rings to modulate electronic and steric effects.
- Biological assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via MIC (minimum inhibitory concentration) assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to microbial targets like dihydrofolate reductase (DHFR) .
Q. How do non-covalent interactions in the crystal lattice influence the compound’s stability and solubility?
Crystal packing often features:
- Hydrogen bonds : N–H⋯N/F interactions stabilize the lattice (e.g., N4–H4⋯N5 in related pyrimidines) .
- C–H⋯π and π-π interactions : Aryl ring stacking contributes to low solubility in polar solvents.
- Quantitative analysis : Mercury software calculates interaction energies and visualizes packing motifs. Solubility can be improved via co-crystallization with hydrophilic counterions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
